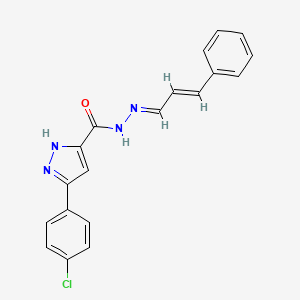

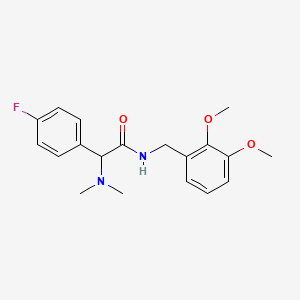

3-(4-氯苯基)-N'-(3-苯基-2-丙烯-1-亚甲基)-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest is part of a broader class of pyrazole derivatives known for their diverse chemical and biological properties. These compounds have been the subject of extensive research due to their potential applications in various fields, including pharmacology and materials science. However, this response focuses on the chemical aspects, excluding drug use, dosage, and side effects as per the request.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, cyclization processes, and characterizations using spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and optimized using density functional theory (DFT), highlighting the specific methodologies involved in the creation of such compounds (Sivakumar et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction and DFT calculations. These methods provide insights into the geometrical configurations, bond lengths, angles, and overall molecular conformations (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including interactions with enzymes and potential antimicrobial activities. Their chemical reactivity can be attributed to the presence of functional groups that facilitate binding with biological targets, as demonstrated in molecular docking studies (Sivakumar et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are closely related to their molecular configurations. Spectroscopic methods like FT-IR and FT-Raman, alongside X-ray crystallography, are pivotal in assessing these characteristics, providing a foundation for understanding the compound's behavior in different environments (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron distribution, are analyzed using quantum chemical calculations and spectroscopic evaluations. These studies reveal the compound's potential for interactions and its stability under various conditions. The HOMO-LUMO gap, molecular electrostatic potential (MEP), and NBO analysis are crucial for understanding the chemical behavior of these compounds (Viji et al., 2020).

科学研究应用

合成和生物活性

该化合物及其衍生物已被合成并评估了各种生物活性,包括抗病毒、抗菌和抗癌特性。例如,Dawood 等人(2011 年)合成了基于吡唑和异恶唑的杂环化合物,包括与查询化学结构相关的化合物,并评估了它们的抗 HSV-1 和细胞毒活性。其中一种化合物将单纯疱疹病毒 1 型 (HSV-1) 的病毒斑块显着减少了 69% (Dawood、Abdel-Gawad、Mohamed 和 Badria,2011 年)。宁加亚等(2014 年)重点研究了新型吡唑整合 1,3,4-恶二唑的抗菌评价,突出了这些化合物作为有效抗菌剂的潜力 (Ningai、Bhadraiah、Doddaramappa、Keshavamurthy 和 Javarasetty,2014 年)。

光谱和计算研究

已经对查询化合物的衍生物进行了振动光谱研究、分子动力学模拟和分子对接研究,以了解它们的结构、电子和反应特性。Pillai 等人(2017 年)对密切相关的分子 N'-二苯甲亚甲基-5-甲基-1H-吡唑-3-甲酰肼进行了广泛的量子化学研究,以评估其稳定性、反应性和对 CDK2s 的潜在抑制活性,表明其在药物设计中的重要性 (Pillai、Menon、Mary、Armaković、Armaković 和 Panicker,2017 年)。

抗癌和抗菌评价

Gomha 等人(2015 年)合成了包含吡唑部分的噻二唑和噻唑,展示了对乳腺癌细胞系 MCF-7 有希望的抗癌活性。这强调了该化合物在癌症治疗中的潜力 (Gomha、Salah 和 Abdelhamid,2015 年)。此外,已探索合成的衍生物的抗菌活性,突出了该化合物及其衍生物在开发新的治疗剂方面的多功能性 (Nasareb 和 Siddiquia,2016 年)。

缓蚀

已经研究了甲酰肼-吡唑化合物作为缓蚀剂的应用,在酸性溶液中保护低碳钢方面显示出很高的抑制效率。这项研究表明该化合物在生物活性之外在工业应用中的实用性 (Paul、Yadav 和 Obot,2020 年)。

属性

IUPAC Name |

3-(4-chlorophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O/c20-16-10-8-15(9-11-16)17-13-18(23-22-17)19(25)24-21-12-4-7-14-5-2-1-3-6-14/h1-13H,(H,22,23)(H,24,25)/b7-4+,21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHZFBFIXVLSW-HJETYCPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)